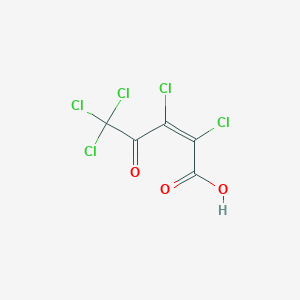
Alorac
Description
Properties
CAS No. |
19360-02-2 |
|---|---|
Molecular Formula |
C5HCl5O3 |
Molecular Weight |
286.3 g/mol |
IUPAC Name |
(Z)-2,3,5,5,5-pentachloro-4-oxopent-2-enoic acid |
InChI |
InChI=1S/C5HCl5O3/c6-1(2(7)4(12)13)3(11)5(8,9)10/h(H,12,13)/b2-1- |
InChI Key |
RRLHZVASKJLNFJ-UPHRSURJSA-N |
SMILES |
C(=C(C(=O)O)Cl)(C(=O)C(Cl)(Cl)Cl)Cl |
Isomeric SMILES |
C(=C(\C(=O)O)/Cl)(\C(=O)C(Cl)(Cl)Cl)/Cl |
Canonical SMILES |
C(=C(C(=O)O)Cl)(C(=O)C(Cl)(Cl)Cl)Cl |
Other CAS No. |
19359-89-8 19360-02-2 |
Origin of Product |
United States |
Comparison with Similar Compounds
General Framework for Comparing Chemical Compounds
Key principles from the evidence include:
- Experimental Reproducibility : Detailed synthesis methods, characterization data (e.g., NMR, HPLC), and safety considerations are critical for validating compound comparisons .
- Structural and Functional Similarity : Comparisons should distinguish between structural analogs (e.g., varying substituents or metal centers) and functional analogs (similar applications or mechanisms) .
- Data Presentation : Tabulated results (e.g., physicochemical properties, biological activity) enhance clarity. For example:
| Compound | Molecular Weight | Melting Point (°C) | Solubility (g/L) | Key Application |
|---|---|---|---|---|
| Compound A | 180.2 | 156–158 | 12.5 (water) | Catalysis |
| Compound B | 192.3 | 142–144 | 8.7 (water) | Pharmaceutical intermediate |
Methodological Best Practices from the Evidence
The evidence emphasizes rigorous documentation for compound analysis:
- Synthesis and Characterization: Report reaction conditions (e.g., molar ratios, yields) and purification methods . Use standardized abbreviations (e.g., NMR, HPLC) and avoid proprietary terminology .
- Risk Assessment : Highlight hazards (e.g., toxicity, flammability) associated with compounds .
- Literature Review : Contextualize findings by citing prior work on analogous compounds .
Common Pitfalls in Compound Comparisons
The evidence identifies recurring issues in scientific reporting:
- Incomplete Data : Omitting critical details like purity thresholds or spectroscopic validation undermines reproducibility .
- Overreliance on Brand Names: Use IUPAC nomenclature instead of commercial terms .
- Neglecting Negative Results : Failed experiments or inferior analogs should be disclosed to inform future research .
Recommendations for Addressing Missing Data
If a compound like "Alorac" lacks published data, the evidence suggests:
Consult Specialized Databases : Use resources like PubChem or Reaxys for physicochemical properties .
Experimental Replication: Follow protocols for synthesizing and characterizing the compound de novo .
Theoretical Modeling : Computational tools (e.g., DFT calculations) can predict properties for preliminary comparisons .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


